3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride
Description
3-(3-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a 3-chlorophenyl group at position 3 and a hydrochloride counterion. Pyrazolo-pyridine derivatives are widely explored in medicinal chemistry due to their structural rigidity, hydrogen-bonding capacity, and versatility in targeting biological receptors such as kinases, GPCRs, and ion channels .
Properties
IUPAC Name |
3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3.ClH/c13-9-3-1-2-8(6-9)12-10-7-14-5-4-11(10)15-16-12;/h1-3,6,14H,4-5,7H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYOZWLOEDZJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with 2-chloropyridine under acidic conditions to yield the desired pyrazolo[4,3-c]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Chemical Reactions of Pyrazolo[4,3-c]pyridines
Pyrazolo[4,3-c]pyridines can undergo various chemical reactions, including substitution, arylation, and hydrolysis. These reactions are often facilitated by adjusting pH levels or using specific solvents that enhance reactivity. For example, the presence of a carboxylic acid group allows for reactions like esterification or amidation, while the aromatic rings can participate in electrophilic substitution reactions.
3.1. Substitution Reactions
Substitution reactions are common in pyrazolo[4,3-c]pyridines, where functional groups can be replaced by others. For instance, a halogenated derivative can undergo nucleophilic aromatic substitution (SNAr) to introduce new substituents.
3.2. Arylation Reactions
Arylation reactions involve the introduction of aryl groups onto the pyrazolo[4,3-c]pyridine ring. These reactions can be facilitated by palladium-catalyzed cross-coupling reactions, similar to those observed in pyrazolo[1,5-a]pyrimidines .
3.3. Hydrolysis Reactions
Hydrolysis reactions can occur at the carboxylic acid ester or amide groups present in some pyrazolo[4,3-c]pyridine derivatives. These reactions are typically catalyzed by acids or bases and result in the formation of carboxylic acids or amines.
Characterization Techniques
Characterization of pyrazolo[4,3-c]pyridines involves various spectroscopic techniques:
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Infrared Spectroscopy (IR) : Useful for identifying functional groups.
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Ultraviolet-visible Spectroscopy (UV-vis) : Provides information on electronic transitions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Essential for determining molecular structure.
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Mass Spectrometry (MS) : Helps in confirming molecular weight and fragmentation patterns.
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High-performance Liquid Chromatography (HPLC) : Used for assessing purity and separating mixtures.
Biological Activities
Pyrazolo[4,3-c]pyridines have shown potential as kinase inhibitors and antiproliferative agents. For example, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibits antiproliferative effects by inducing cell death pathways . While specific data on 3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is not available, its structural similarity suggests potential biological activity.
Data Table: Common Reactions of Pyrazolo[4,3-c]pyridines
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Substitution | SNAr, nucleophilic reagents | Introduction of new substituents |
| Arylation | Palladium-catalyzed cross-coupling | Aryl group introduction |
| Hydrolysis | Acidic or basic conditions | Formation of carboxylic acids or amines |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Its structure allows for interactions with biological targets involved in cell proliferation and apoptosis. Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit promising activity against various cancer cell lines by modulating signaling pathways related to tumor growth .
Antimicrobial Activity
Studies have shown that pyrazolo[4,3-c]pyridine derivatives possess antimicrobial properties. These compounds have been evaluated for their effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neurological Research
Recent research highlights the potential neuroprotective effects of pyrazolo[4,3-c]pyridine derivatives. They are being studied for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds may act on neurotransmitter systems or reduce oxidative stress in neuronal cells .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five pyrazolo-pyridine derivatives, focusing on structural features, physicochemical properties, and synthetic relevance.
Structural and Functional Group Variations
*Inferred from similar compounds; †Estimated based on analogous structures.
Key Differences and Implications
Substituents at position 3 significantly influence biological activity. For example, the 3-chlorophenyl group in the target compound likely enhances hydrophobic interactions in target binding compared to ester-containing analogs .
Salt Forms and Solubility :
- Hydrochloride salts (target compound, ) improve aqueous solubility compared to free bases, critical for oral bioavailability .
- Dihydrochloride salts (e.g., ’s C₆H₁₁Cl₂N₃O) exhibit higher solubility but may require adjusted formulation strategies .
Functional Group Contributions :
Biological Activity
3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
- Molecular Formula : C₁₂H₁₂ClN₃·HCl
- Molecular Weight : 270.2 g/mol
- CAS Number : 1177347-20-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in critical cellular pathways. For example:
- Phosphodiesterase Inhibition : This compound acts as a selective inhibitor of phosphodiesterase 9 (PDE9), which is significant in the modulation of cyclic nucleotide levels and has implications in neurodegenerative diseases like Alzheimer's disease .
- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various pathways .
Biological Activity Overview
Anticancer Studies
Recent studies have highlighted the anticancer potential of this compound. For instance:
- A study reported that derivatives of pyrazole compounds demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC₅₀ values indicating effective inhibition of cell growth. Notably, the compound showed an IC₅₀ value of 45 nM against MCF-7 cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies demonstrated that certain pyrazole derivatives exhibited antifungal activity against multiple strains of fungi and showed effectiveness against Mycobacterium tuberculosis H37Rv. This suggests a potential application in treating infections caused by resistant strains .
Case Studies
- In Vitro Anticancer Study : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The study found that specific derivatives exhibited potent activity with IC₅₀ values as low as 6 nM against HCT-116 cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
- Antimicrobial Evaluation : Another study focused on the antifungal activity of pyrazole derivatives against clinical isolates of fungi. The results indicated that some compounds had a minimum inhibitory concentration (MIC) below 10 µg/mL against Candida species and demonstrated significant activity against Mycobacterium tuberculosis strains .
Q & A
Q. How can reaction yields be optimized for intermediates like 3-bromo-1H-pyrazolo[4,3-b]pyridine?
- Methodological Answer: Improve yields by: (i) Adjusting stoichiometry (e.g., excess hydrazine in cyclization steps). (ii) Using catalysts like Pd₂(dba)₃/XPhos for Buchwald-Hartwig couplings (e.g., 70% yield for intermediate 26) . (iii) Optimizing temperature (e.g., 100°C for 12 hours in coupling reactions) .
Q. What structural modifications enhance the compound’s bioavailability or target selectivity?
- Methodological Answer: Introduce substituents at the 3-chlorophenyl group (e.g., electron-withdrawing groups for metabolic stability) or modify the pyridine ring (e.g., methyl groups to improve lipophilicity). Structure-activity relationship (SAR) studies on analogues show that chloro and fluorophenyl groups enhance binding affinity to kinases .
Q. How can computational modeling guide the design of derivatives with improved properties?
- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or CDK2. Density functional theory (DFT) calculations (e.g., Gaussian 09) can optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) .
Q. How do researchers resolve contradictions in reported biological activity data for pyrazolo-pyridine derivatives?
- Methodological Answer: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) and validate using orthogonal methods (e.g., SPR for binding affinity). Cross-reference NMR and HRMS data to confirm compound identity, as impurities or stereoisomers may cause discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
